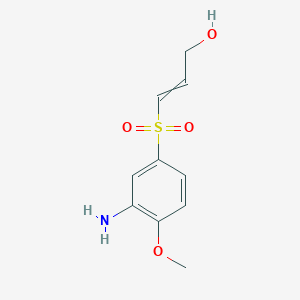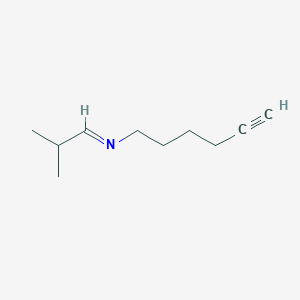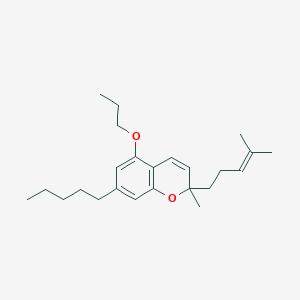![molecular formula C10H18S B14232272 (1S,3S,6R)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3-thiol CAS No. 402914-79-8](/img/structure/B14232272.png)
(1S,3S,6R)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,3S,6R)-3,7,7-Trimethylbicyclo[410]heptane-3-thiol is a bicyclic thiol compound with the molecular formula C10H18S It is a derivative of bicyclo[410]heptane, characterized by the presence of a thiol group (-SH) at the third carbon position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S,6R)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3-thiol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of bicyclo[4.1.0]heptane derivatives.
Functionalization: Introduction of the thiol group at the third carbon position is achieved through thiolation reactions, often using reagents like thiourea or hydrogen sulfide.
Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Purification: Techniques such as distillation or chromatography to purify the final product.
Quality Control: Rigorous quality control measures to ensure consistency and compliance with industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,3S,6R)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, nitric acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Disulfides: Formed through oxidation.
Sulfides: Formed through reduction.
Thioesters: Formed through substitution reactions with acyl chlorides.
Applications De Recherche Scientifique
(1S,3S,6R)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1S,3S,6R)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3-thiol involves its interaction with molecular targets through the thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, potentially modulating their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,3S,4S,6R)-4,7,7-Trimethylbicyclo[4.1.0]heptan-3-ol: A similar bicyclic compound with a hydroxyl group instead of a thiol group.
(1S,3S,6R)-7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid: Another bicyclic compound with an oxirane ring and a carboxylic acid group.
Uniqueness
The presence of the thiol group in (1S,3S,6R)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3-thiol imparts unique reactivity and potential applications compared to its analogs. The thiol group allows for specific interactions and reactions that are not possible with hydroxyl or carboxylic acid groups.
Propriétés
Numéro CAS |
402914-79-8 |
|---|---|
Formule moléculaire |
C10H18S |
Poids moléculaire |
170.32 g/mol |
Nom IUPAC |
(1S,3S,6R)-3,7,7-trimethylbicyclo[4.1.0]heptane-3-thiol |
InChI |
InChI=1S/C10H18S/c1-9(2)7-4-5-10(3,11)6-8(7)9/h7-8,11H,4-6H2,1-3H3/t7-,8+,10+/m1/s1 |
Clé InChI |
VQPFDIQDJINXDY-WEDXCCLWSA-N |
SMILES isomérique |
C[C@@]1(CC[C@@H]2[C@H](C1)C2(C)C)S |
SMILES canonique |
CC1(C2C1CC(CC2)(C)S)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




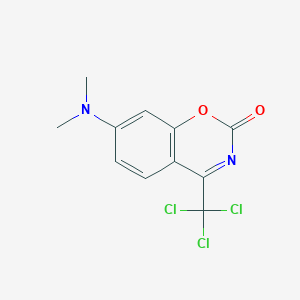
![3-(3-{3-[(Prop-2-en-1-yl)oxy]propoxy}propoxy)propan-1-ol](/img/structure/B14232205.png)
![1-[1-(3-Methylcyclopenta-2,4-dien-1-yl)cyclobutyl]-1H-indene](/img/structure/B14232210.png)
![2-Butanone, 4-[(2-hydroxyphenyl)imino]-4-phenyl-](/img/structure/B14232217.png)
![4-[3-Methoxy-4-(methoxymethoxy)phenyl]butan-2-one](/img/structure/B14232229.png)
![(2S)-2-acetamidobutanoic acid;(2S)-2-[(2,2-dichloroacetyl)amino]-3-methylbutanoic acid](/img/structure/B14232239.png)
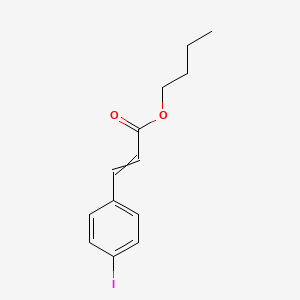
![1H-1,2,4-Triazole, 3-[4-(chloromethyl)phenyl]-1-ethyl-5-methyl-](/img/structure/B14232250.png)
